molecular formula C19H30N2O3 B12145054 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12145054
M. Wt: 334.5 g/mol
InChI Key: QSVSVPXVBUMLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a tetrahydronaphthalene-like fused ring system. The compound’s structure includes a hydroxyl group at position 4, methyl substitutions at positions 3, 6, and 6, and a 1-methylpiperidin-4-yl moiety attached to the carboxamide nitrogen. The compound’s molecular weight (calculated from the formula C₂₀H₃₀N₂O₃) is approximately 346.47 g/mol, with a likely moderate logP value due to the balance of polar (hydroxyl, carboxamide) and nonpolar (methyl, piperidinyl) groups.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H30N2O3/c1-12-16-14(22)10-19(2,3)11-15(16)24-17(12)18(23)21(5)13-6-8-20(4)9-7-13/h13-14,22H,6-11H2,1-5H3

InChI Key

QSVSVPXVBUMLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N(C)C3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical profiles:

1220280-35-2 (C₂₁H₁₈N₂O₃)

  • Structure: Benzofuran-2-carboxamide with a 2-cyanobenzyl-substituted piperidine and a 1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy group.
  • The trifluoromethylphenyl moiety increases lipophilicity (logP ~3.5–4.0), likely improving membrane permeability but reducing aqueous solubility.
  • Pharmacological Implications: The trifluoromethyl group may enhance binding to aromatic residue-rich targets (e.g., kinase ATP pockets), while the cyanobenzyl group could modulate selectivity for neurotransmitter receptors (e.g., sigma-1) .

1224397-45-8 (4-(2-Ethyl-phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)

  • Structure: Tetrahydrothienopyridine core with a 2-ethylphenyl substituent.
  • Key Differences: Replacement of benzofuran with thieno[3,2-c]pyridine alters electronic properties (sulfur’s polarizability vs. The ethylphenyl group increases steric bulk compared to the target compound’s methyl groups, possibly reducing off-target interactions but increasing molecular weight (MW ~285.41 g/mol).

1224391-92-7 (4-Oxo-4-(4-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethyl)benzyl)butanamide)

  • Structure: Butanamide-linked thienopyridine with a trifluoromethylbenzyl group.
  • The 4-phenyl-thienopyridine and trifluoromethylbenzyl groups synergistically increase logP (~4.2), suggesting enhanced CNS penetration compared to the target compound.
  • Pharmacological Implications : Such structural features are prevalent in protease inhibitors (e.g., HCV NS5A inhibitors) or kinase modulators .

1227257-35-3 ([6-Fluoro-3-methyl-4-(4-p-tolyl-piperazine-1-carbonyl)-naphthalen-2-yl]-acetic acid)

  • Structure : Naphthalene-acetic acid derivative with a p-tolylpiperazine carbonyl group.
  • Key Differences :
    • The naphthalene core provides extended aromaticity, favoring π-π stacking interactions absent in the benzofuran-based target compound.
    • The acetic acid moiety introduces pH-dependent solubility (ionizable carboxylate), contrasting with the carboxamide’s neutral charge at physiological pH.
  • Pharmacological Implications : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors), while naphthalene systems are common in anti-inflammatory agents (e.g., COX inhibitors) .

Research Findings and Implications

  • Target Compound: The hydroxyl and methyl groups likely confer moderate solubility and selectivity for enzymes or receptors requiring hydrogen-bond donors (e.g., kinases, cytochrome P450 isoforms). Its piperidine moiety may facilitate blood-brain barrier penetration, suggesting CNS activity.
  • Comparative Advantages: 1220280-35-2: Superior metabolic stability due to trifluoromethyl and cyano groups, making it suitable for oral administration . 1224397-45-8: Thienopyridine core offers distinct electronic profiles for targeting sulfur-interacting enzymes (e.g., glutathione reductase) . 1227257-35-3: Ionizable acetic acid group enables pH-dependent solubility, advantageous for controlled-release formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.